molecular formula C8H13N B1266827 1-tert-Butylpyrrole CAS No. 5398-58-3

1-tert-Butylpyrrole

Cat. No.: B1266827
CAS No.: 5398-58-3
M. Wt: 123.2 g/mol
InChI Key: GJIRIQBRSTYPSF-UHFFFAOYSA-N
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Description

1-tert-Butylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1-tert-Butylpyrrole and its derivatives have shown promising biological activities, particularly in the realm of medicinal chemistry:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, compounds derived from pyrrole structures have been noted for their effectiveness against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • COX-2 Inhibition : The optimization of pyrrole-based compounds has led to the development of COX-2 inhibitors, which are essential in treating inflammatory conditions. Certain modifications to the pyrrole structure have resulted in compounds with activity comparable to that of Celecoxib, a well-known COX-2 inhibitor .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel pyrrole derivatives from this compound highlighted their antibacterial properties. The research involved modifying the pyrrole structure to enhance its activity against MRSA. The results indicated that specific substitutions at the C4 position significantly influenced antibacterial efficacy .

Case Study 2: Medicinal Chemistry Applications

Another investigation explored the use of this compound in developing fluorescent probes for COX-2 inhibition. The study demonstrated how structural variations could optimize binding affinity and selectivity towards COX-2, leading to potential new therapeutic agents for pain management .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Pathogen/EnzymeReference
1-tert-butyl-4-nitro-pyrroleAntibacterialMRSA
This compoundCOX-2 InhibitionCOX-2
1-tert-butyl-1H-pyrrole-2-carbaldehydePrecursor for biologically active moleculesVarious

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl group at the nitrogen atom creates steric hindrance, favoring unimolecular (SN1) mechanisms in substitution reactions.

Reaction Type Reagents/Conditions Mechanism Outcome
AlkylationAlkyl halides, polar aprotic solventsSN1 via tert-butyloxonium ion intermediate Formation of N-alkylpyrrole derivatives
AcylationAcyl chlorides, baseElectrophilic substitution at nitrogenN-acylated pyrrole compounds
  • Key Example : Reaction with iodopropane under SN2-like conditions (as demonstrated in imidazolium synthesis ) is less favorable due to steric bulk, but SN1 pathways enable substitution via carbocation intermediates .

Oxidation Reactions

The pyrrole ring’s electron-rich nature makes it susceptible to oxidation, though the tert-butyl group moderates reactivity.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous mediumPyrrolidine-2,5-dione derivativesPartial ring oxidation observed
Ozone-78°C, CH₂Cl₂Cleavage to diketonesLimited by steric protection of N-site
  • Mechanistic Insight : Oxidation typically proceeds via electrophilic attack at the α-position of the pyrrole ring, with subsequent ring opening or functionalization.

Reduction Reactions

Hydrogenation targets the aromatic pyrrole ring, yielding saturated derivatives.

Reduction Method Catalyst/Reagent Product Yield
Catalytic hydrogenationH₂, Pd/C1-tert-Butylpyrrolidine85–90%
Birch reductionLi/NH₃Partially reduced intermediatesRequires low temps
  • Steric Effects : The tert-butyl group slows reaction kinetics but does not prevent full saturation under vigorous conditions .

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group deactivates the ring, directing electrophiles to the β-positions.

Electrophile Conditions Product Regioselectivity
HNO₃H₂SO₄, 0°C3-Nitro-1-tert-butylpyrroleβ-nitration dominant
Br₂FeBr₃, CHCl₃3-Bromo-1-tert-butylpyrroleLimited by steric bulk
  • Kinetic vs Thermodynamic Control : Bulky substituents favor β-substitution due to reduced steric clash compared to α-positions.

Comparative Reactivity Table

Reaction Type Rate (Relative to Pyrrole) Dominant Factor
SN1 Substitution3× fasterStabilized carbocation
EAS Nitration10× slowerElectron-withdrawing effect
Catalytic Hydrogenation2× slowerSteric hindrance

Mechanistic Considerations

  • Carbocation Stability : The tert-butyl group stabilizes carbocation intermediates in SN1 pathways, enhancing substitution rates .

  • Ring Strain : Partial saturation during hydrogenation relieves aromaticity but introduces conformational flexibility .

Properties

IUPAC Name

1-tert-butylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRIQBRSTYPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-58-3
Record name 1H-Pyrrole,2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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